N-(4-ethylcyclohexyl)pyridine-3-carboxamide
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Overview
Description
N-(4-ethylcyclohexyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 3-position and an ethylcyclohexyl group at the 4-position. Pyridine carboxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylcyclohexyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 4-ethylcyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylcyclohexyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-ethylcyclohexyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of N-(4-ethylcyclohexyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: Pyridine-3-carboxamide with a simpler structure.
Isonicotinamide: Pyridine-4-carboxamide, an isomer of nicotinamide.
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with multiple pyridine rings.
Uniqueness
N-(4-ethylcyclohexyl)pyridine-3-carboxamide is unique due to the presence of the ethylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
N-(4-ethylcyclohexyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-11-5-7-13(8-6-11)16-14(17)12-4-3-9-15-10-12/h3-4,9-11,13H,2,5-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSQCLDFCYMCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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